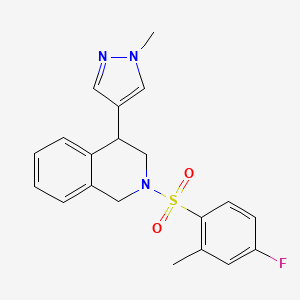
2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((4-fluoro-2-methylphenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline , a derivative of tetrahydroisoquinoline and pyrazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral properties, potential as a kinase inhibitor, and other therapeutic implications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrahydroisoquinoline core : Known for various biological activities.
- Pyrazole moiety : Associated with significant pharmacological effects.
- Fluorinated phenyl sulfonyl group : Enhances lipophilicity and bioavailability.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this structure, particularly against coronaviruses. For instance:
-
Inhibition of SARS-CoV-2 : Research indicates that derivatives containing hydroxyquinoline and pyrazole scaffolds exhibit potent antiviral activity against SARS-CoV-2. These compounds demonstrated effective inhibition at low concentrations, suggesting their potential as therapeutic agents against COVID-19 .
Mode of Action Percentage Inhibition (%) Adsorption Inhibition 75 Virucidal Effect 80 Replication Inhibition 85
This table summarizes the modes of action observed in vitro against various coronaviruses, indicating that these compounds can significantly reduce viral replication.
The mechanism by which these compounds exert their antiviral effects involves several pathways:
- Inhibition of Viral Entry : Compounds may block viral attachment to host cells.
- Disruption of Viral Replication : They interfere with the replication cycle of the virus at multiple stages .
Kinase Inhibition
In addition to antiviral properties, the compound has been explored for its potential as a kinase inhibitor:
- RET Kinase Inhibition : Molecular modeling studies reveal that pyrazole derivatives can serve as effective inhibitors of RET kinase, with some compounds showing high inhibitory activity (pIC50 value = 8.8). This suggests a promising avenue for developing anticancer therapies .
Structure–Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is influenced by their structural features. Key points include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) enhances biological activity.
- Heterocyclic Combinations : The integration of different heterocycles can improve efficacy and selectivity against specific targets .
Case Studies
- Antiviral Efficacy Against Coronaviruses :
- Cancer Therapeutics :
属性
IUPAC Name |
2-(4-fluoro-2-methylphenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-14-9-17(21)7-8-20(14)27(25,26)24-12-15-5-3-4-6-18(15)19(13-24)16-10-22-23(2)11-16/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQROLZOHVVVSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














